(2-ethyl-3-fluorophenyl)methanol
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Overview
Description
(2-ethyl-3-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It consists of a phenyl ring substituted with an ethyl group at the second position and a fluorine atom at the third position, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-3-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-ethyl-3-fluorophenyl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydroxyl group can be reduced to a methyl group using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (2-ethyl-3-fluorophenyl)acetaldehyde or (2-ethyl-3-fluorobenzoic acid).
Reduction: (2-ethyl-3-fluorotoluene).
Substitution: (2-ethyl-3-methoxyphenyl)methanol.
Scientific Research Applications
(2-ethyl-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-ethyl-3-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2-ethylphenyl)methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(3-fluorophenyl)methanol: Lacks the ethyl group, which may affect its physical properties and interactions with molecular targets.
(2-ethyl-4-fluorophenyl)methanol: Similar structure but with the fluorine atom at the fourth position, potentially leading to different steric and electronic effects.
Uniqueness
(2-ethyl-3-fluorophenyl)methanol is unique due to the specific positioning of the ethyl and fluorine substituents on the phenyl ring. This unique arrangement can influence its chemical reactivity, physical properties, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1427460-18-1 |
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Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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